(R)-(-)-3-Bromo-2-methyl-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone is reported as a new synthon for the preparation of bromodifluoromethyl thiazoles, which are relevant in drug discovery . Another study discusses the radical-initiated chain bromination of 2-methyl-2-propanol by N-bromosuccinimide in water, which yields brominated products depending on the concentration of the starting alcohol . These studies suggest that bromination reactions are versatile and can be tailored to produce a variety of brominated intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure and conformation of brominated compounds are crucial for their reactivity and physical properties. A study on 3-bromo-2-methyl-1-propene, a compound similar to (R)-(-)-3-Bromo-2-methyl-1-propanol, reveals the presence of a gauche conformer in the gas phase, determined by electron diffraction and molecular mechanics calculations . This information is valuable as it provides insight into the possible conformations and structural parameters of brominated alkenes, which may be extrapolated to brominated alcohols.
Chemical Reactions Analysis
The reactivity of brominated compounds is often associated with their potential as intermediates in organic synthesis. For example, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its derivatives from histidine involves the introduction of a bromine atom, which causes racemization . This highlights the importance of controlling stereochemistry during bromination reactions, which is particularly relevant for chiral compounds like (R)-(-)-3-Bromo-2-methyl-1-propanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The photodissociation dynamics of brominated alcohols, such as 3-bromo-1,1,1-trifluoro-2-propanol, have been studied, revealing details about the C-Br bond dissociation and the energy distributions of the resulting fragments . These findings are important for understanding the behavior of brominated compounds under various conditions, including their stability and reactivity.
Scientific Research Applications
Kinetics and Reaction Mechanisms
- Kinetics of Radical-Initiated Chain Bromination : A study explored the kinetics and product distribution of the radical chain bromination of 2-methyl-2-propanol, providing key data for understanding the reactivity of succinimidyl radicals. The products of this reaction are relevant to the behavior of (R)-(-)-3-Bromo-2-methyl-1-propanol under similar conditions (Lind et al., 1993).
Catalysis and Material Science
- Enantioselective Catalysis : Research demonstrated the synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide with high enantiomeric excess using lipase B from Candida antarctica as a catalyst. This study underscores the potential of (R)-(-)-3-Bromo-2-methyl-1-propanol in producing enantiomerically pure compounds (Lund et al., 2016).
Environmental Applications
- Atmospheric Studies : A methodology for measuring atmospheric methyl bromide, which contributes to ozone depletion, by cryotrapping-gas chromatography was developed. This technique uses 2-propanol for cryotrapping, highlighting the potential relevance in environmental monitoring and related applications (Kerwin et al., 1996).
Pharmaceutical Applications
- Chiral Building Blocks : Research has shown that (R)-(-)-3-Bromo-2-methyl-1-propanol can be used as a building block for synthesizing pyridine alkaloids, indicating its utility in pharmaceutical synthesis (Bracher & Papke, 1994).
Hazard Assessment
- Explosive Hazard of Mixtures : A study investigated the explosive properties of mixtures containing hydrogen peroxide and alcohols like 2-methyl-2-propanol, which is closely related to (R)-(-)-3-Bromo-2-methyl-1-propanol. Such research is vital for safety assessments in chemical processing and storage (Schreck et al., 2004).
properties
IUPAC Name |
(2R)-3-bromo-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439884 | |
Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-3-Bromo-2-methyl-1-propanol | |
CAS RN |
93381-28-3 | |
Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-(-)-3-Bromo-2-methyl-1-propanol in organic synthesis?
A1: (R)-(-)-3-Bromo-2-methyl-1-propanol is a valuable chiral building block used in the synthesis of complex molecules. Its enantiomeric purity allows for the controlled creation of specific stereoisomers, which is crucial in pharmaceutical and fragrance industries where the biological and olfactory properties of molecules are highly dependent on their three-dimensional structure. For example, it was used in the synthesis of both enantiomers of 12-methyl-13-tridecanolide and 14-methyl-15-pentadecanolide (muscolide) [].
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